molecular formula C6H12Cl2O B1220445 Bis(2-chloroisopropyl)ether CAS No. 39638-32-9

Bis(2-chloroisopropyl)ether

Cat. No.: B1220445
CAS No.: 39638-32-9
M. Wt: 171.06 g/mol
InChI Key: BULHJTXRZFEUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Bis(2-chloroisopropyl)ether: can be synthesized through various methods. One common synthetic route involves the reaction of propylene oxide with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bis(2-chloroisopropyl)ether involves its interaction with cellular components. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins . This can lead to mutations and other cellular effects. The molecular targets and pathways involved include the DNA repair mechanisms and cell cycle regulation pathways .

Properties

CAS No.

39638-32-9

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

2-chloro-2-(2-chloropropan-2-yloxy)propane

InChI

InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3

InChI Key

BULHJTXRZFEUDQ-UHFFFAOYSA-N

SMILES

CC(C)(OC(C)(C)Cl)Cl

Canonical SMILES

CC(C)(OC(C)(C)Cl)Cl

boiling_point

369 °F at 760 mm Hg (NTP, 1992)
187.3 °C at 760 mm Hg

density

Sp gr: 1.1122 20 °C/20 °C

flash_point

185 °F (NTP, 1992)
185 °F (OPEN CUP)

melting_point

-96.8 - 101.8 °C

39638-32-9

physical_description

Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible.

Pictograms

Acute Toxic; Health Hazard

shelf_life

FAIRLY STABLE IN AQUEOUS MEDIA

solubility

WATER SOLUBLE
Water miscible in organic solvents.

Synonyms

bis(2-chloroisopropyl)ether

vapor_density

5.9 (Air=1)

vapor_pressure

0.71 - 0.85 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-chloroisopropyl)ether
Reactant of Route 2
Bis(2-chloroisopropyl)ether
Reactant of Route 3
Bis(2-chloroisopropyl)ether
Reactant of Route 4
Bis(2-chloroisopropyl)ether
Reactant of Route 5
Bis(2-chloroisopropyl)ether
Reactant of Route 6
Bis(2-chloroisopropyl)ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.